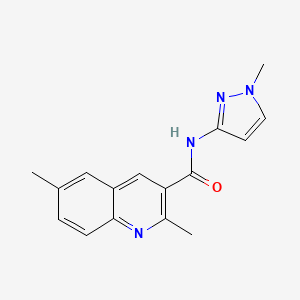![molecular formula C15H20N2O2 B7457476 N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as DIAA, is a synthetic compound that has recently gained attention in the scientific community for its potential applications in research. DIAA is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
作用機序
The exact mechanism of action of DIAA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is involved in the regulation of anxiety and mood, and the modulation of this receptor by DIAA may be responsible for its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
DIAA has been shown to have a number of biochemical and physiological effects. It has been reported to increase GABAergic transmission in the brain, and may also increase the release of dopamine and serotonin. In addition, DIAA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using DIAA in lab experiments is its relatively low cost and ease of synthesis. In addition, its anxiolytic and antidepressant effects make it a useful tool for studying the neurobiology of anxiety and depression. However, one limitation of using DIAA is its relatively low potency compared to other GABAA receptor modulators, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on DIAA. One area of interest is its potential as a treatment for anxiety and depression in humans. Clinical trials will be necessary to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for epilepsy, which will require further studies to determine its effectiveness in animal models and humans. Finally, further studies will be necessary to fully understand the mechanism of action of DIAA and its potential for modulating the GABAA receptor.
合成法
DIAA can be synthesized using various methods, including the reaction of 2,3-dihydroindole with methyl acetoacetate in the presence of a base, or by the reaction of 2,3-dihydroindole with 2-bromo-3-methylbutyryl chloride in the presence of a base. Both of these methods have been reported to yield DIAA in good yields and purity.
科学的研究の応用
DIAA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. In addition, DIAA has been shown to have anticonvulsant effects, and may have potential as a treatment for epilepsy.
特性
IUPAC Name |
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)14(16-11(3)18)15(19)17-9-8-12-6-4-5-7-13(12)17/h4-7,10,14H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMIZAVGDFZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C21)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)

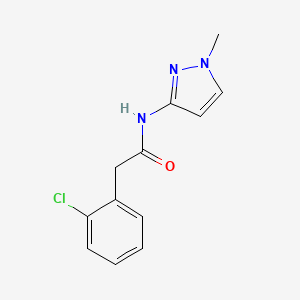
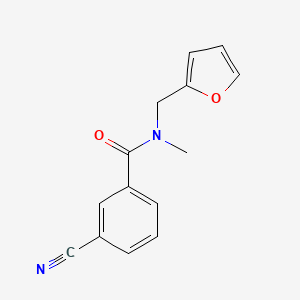
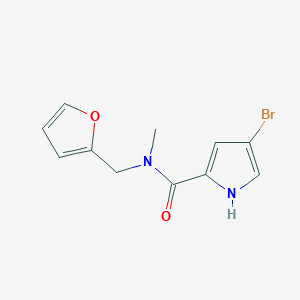
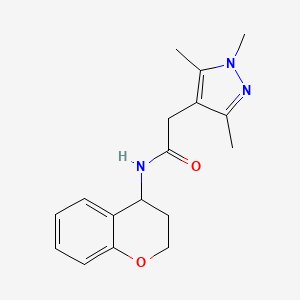

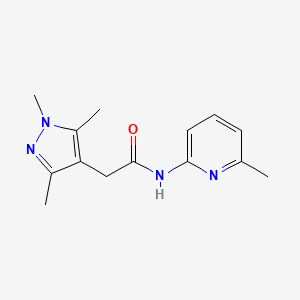
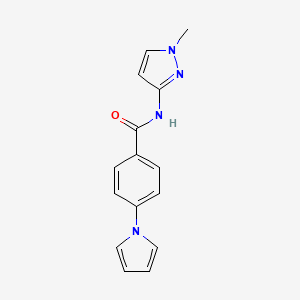
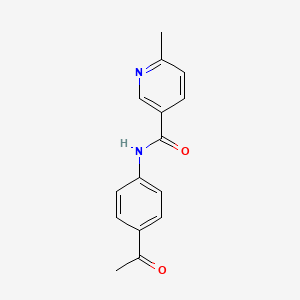
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
